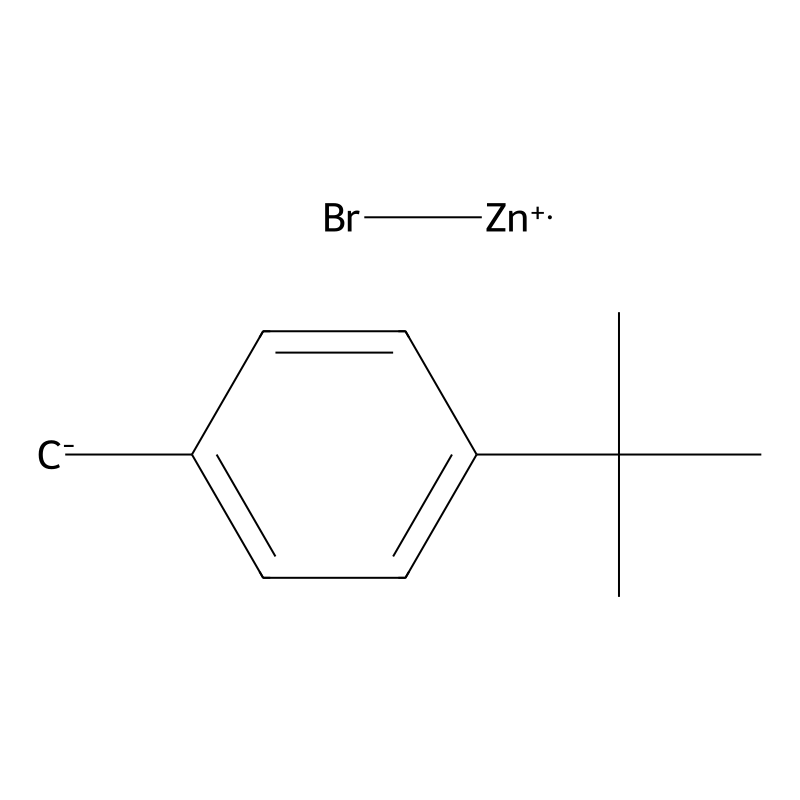

bromozinc(1+);1-tert-butyl-4-methanidylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bromozinc(1+);1-tert-butyl-4-methanidylbenzene is an organozinc compound characterized by the presence of a bromozinc cation and a tert-butyl group attached to a methanidyl-substituted benzene ring. This compound is notable for its unique structure, which combines the properties of both zinc and organic moieties, making it a versatile reagent in organic synthesis. The presence of the tert-butyl group enhances its steric bulk, influencing its reactivity and interactions with other compounds.

Organozinc compounds can be flammable and air-sensitive []. Here are some specific hazards to consider:

- Flammability: THF, the solvent, is a flammable liquid with a low flash point.

- Air and Moisture Sensitivity: The compound decomposes upon exposure to air and moisture, releasing flammable and toxic gases like hydrogen gas (H2).

- Skin and Eye Irritation: Contact with the solution can cause skin and eye irritation [].

Safety Precautions:

- Handle the solution under inert atmosphere (e.g., nitrogen) using appropriate Schlenk line techniques.

- Wear proper personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling.

- Work in a well-ventilated fume hood.

- Store the solution under inert atmosphere at low temperatures (-30°C) [].

Negishi Coupling Reaction

Negishi coupling reaction is a powerful tool for the formation of new carbon-carbon bonds between alkenyl (having a carbon-carbon double bond) or aryl (aromatic ring) halides and organozinc compounds. 4-tert-Butylbenzylzinc bromide acts as the nucleophilic coupling partner in this reaction. The reaction is catalyzed by palladium complexes, leading to the formation of new C-C bonds with high regioselectivity and functional group tolerance [].

Here's an example of a Negishi coupling reaction using 4-tert-Butylbenzylzinc bromide:

!["Negishi Coupling Reaction with 4-tert-Butylbenzylzinc bromide"][Source 1]

This reaction scheme demonstrates the formation of a biphenyl molecule by coupling an aryl iodide with 4-tert-Butylbenzylzinc bromide.

Kumada-Corriu Coupling Reaction

Similar to the Negishi coupling, the Kumada-Corriu coupling reaction also allows for the formation of carbon-carbon bonds between aryl or alkenyl halides and organozinc reagents. However, in this case, the organozinc compound typically contains a Grignard reagent (RMgX) derived from an aryl or alkenyl halide. 4-tert-Butylbenzylzinc bromide can be used as a transmetalation agent to convert the Grignard reagent into a more reactive zinc species for the coupling reaction [].

- Substitution Reactions: The bromozinc group can be replaced by various nucleophiles, allowing for the introduction of different functional groups.

- Coupling Reactions: This compound is particularly useful in cross-coupling reactions such as the Negishi coupling, where it facilitates the formation of carbon-carbon bonds.

- Oxidation and Reduction: While less common, this compound can also participate in oxidation and reduction reactions under specific conditions.

These reactions are critical for synthesizing complex organic molecules in pharmaceutical and materials chemistry.

The synthesis of bromozinc(1+);1-tert-butyl-4-methanidylbenzene typically involves:

- Halogen-Metal Exchange: This method uses a bromozinc halide and the corresponding tert-butyl-substituted benzene derivative. The reaction is generally performed under inert conditions to prevent side reactions.

- Reagent Preparation: High-purity reagents are essential for achieving optimal yields. The reaction conditions, including temperature and solvent choice, are carefully controlled to maximize product formation and minimize impurities.

Bromozinc(1+);1-tert-butyl-4-methanidylbenzene finds applications in various fields:

- Organic Synthesis: It serves as a crucial reagent for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules.

- Material Science: The compound can be utilized in developing advanced materials due to its unique reactivity profile.

- Pharmaceutical Chemistry: Its ability to modify biomolecules makes it a candidate for drug discovery and development processes.

Interaction studies involving bromozinc(1+);1-tert-butyl-4-methanidylbenzene focus on its reactivity with various substrates. These studies typically examine:

- Reactivity Profiles: Understanding how this compound interacts with different nucleophiles or electrophiles can help predict its behavior in synthetic applications.

- Catalytic Mechanisms: Investigating the mechanisms by which this compound facilitates coupling reactions provides insights into its efficiency as a reagent.

Bromozinc(1+);1-tert-butyl-4-methanidylbenzene can be compared with several similar organozinc compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Bromozinc(1+);1-tert-butyl-4-nitrobenzene | C10H13BrN2O2 | Contains a nitro group, affecting reactivity. |

| Bromozinc(1+);1-tert-butyl-4-ethylbenzene | C12H18BrZn | Ethyl group instead of methanidyl; larger size. |

| Bromozinc(1+);1-(difluoromethoxy)-4-methanidylbenzene | C8H7BrF2OZn | Incorporates fluorine atoms, altering electronic properties. |

These compounds share similar reactivity patterns but differ in their substituents' nature and position on the benzene ring. The unique arrangement of functional groups imparts distinct electronic properties that influence their synthetic utility.